molecular formula C16H17FN2O3S B11795779 2-(2-Butyramido-4-(4-fluoro-3-methylphenyl)thiazol-5-yl)acetic acid

2-(2-Butyramido-4-(4-fluoro-3-methylphenyl)thiazol-5-yl)acetic acid

Cat. No.: B11795779
M. Wt: 336.4 g/mol
InChI Key: KIPDOYLRVFPSAW-UHFFFAOYSA-N
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Description

2-(2-Butyramido-4-(4-fluoro-3-methylphenyl)thiazol-5-yl)acetic acid ( 1416345-39-5) is a synthetic thiazole derivative of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C16H17FN2O3S and a molecular weight of 336.38 g/mol, this compound features a central thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—which is a privileged scaffold in pharmaceutical development due to its diverse biological activities . The molecule is substituted with a butyramido group at the 2-position of the thiazole ring and a 4-(4-fluoro-3-methylphenyl) moiety at the 4-position, while the 5-position is functionalized with an acetic acid side chain, providing a handle for further chemical modification or conjugation. Thiazole-containing compounds are extensively investigated for their wide spectrum of pharmacological properties, including but not limited to antitumor, antimicrobial, and anti-inflammatory effects . The specific substitution pattern on this compound, particularly the fluorinated and methylated aryl group, is strategically designed to influence its electronic properties, lipophilicity, and potential to interact with biological targets, such as enzymes and receptors . Notably, 2-aminothiazole derivatives have been documented in patent literature as possessing activity against proliferative diseases, suggesting potential research applications in oncology and kinase inhibition studies . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H17FN2O3S

Molecular Weight

336.4 g/mol

IUPAC Name

2-[2-(butanoylamino)-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C16H17FN2O3S/c1-3-4-13(20)18-16-19-15(12(23-16)8-14(21)22)10-5-6-11(17)9(2)7-10/h5-7H,3-4,8H2,1-2H3,(H,21,22)(H,18,19,20)

InChI Key

KIPDOYLRVFPSAW-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=NC(=C(S1)CC(=O)O)C2=CC(=C(C=C2)F)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-(2-Butyramido-4-(4-fluoro-3-methylphenyl)thiazol-5-yl)acetic acid typically involves multiple steps. The process begins with the preparation of the thiazole ring, followed by the introduction of the butyramido group and the fluoro-methylphenyl group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

2-(2-Butyramido-4-(4-fluoro-3-methylphenyl)thiazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Biological Activities

  • Anti-inflammatory Properties
    • The compound has been identified as a p38 MAP kinase inhibitor, which plays a crucial role in inflammatory processes. Inhibition of this kinase can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1, making it a candidate for treating various inflammatory diseases, including rheumatoid arthritis and asthma .
  • Anticancer Activity
    • Preliminary studies suggest that derivatives of thiazole compounds exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including those from leukemia and central nervous system tumors . The mechanism often involves inducing apoptosis in cancer cells, which is critical for developing effective cancer therapies.
  • Acetylcholinesterase Inhibition
    • Thiazole derivatives have also been explored for their ability to inhibit acetylcholinesterase, an enzyme associated with Alzheimer's disease. Compounds that inhibit this enzyme can potentially enhance acetylcholine levels in the brain, thereby improving cognitive functions .

Case Study 1: Anti-inflammatory Effects

A study demonstrated that compounds similar to 2-(2-butyramido-4-(4-fluoro-3-methylphenyl)thiazol-5-yl)acetic acid effectively reduced inflammation in animal models by inhibiting p38 MAP kinase pathways. This suggests potential applications in treating chronic inflammatory conditions.

Case Study 2: Anticancer Potential

Research involving thiazole derivatives indicated that certain compounds exhibited over 70% inhibition of cancer cell proliferation in vitro. For example, one derivative showed significant activity against MOLT-4 leukemia cells, indicating that structural modifications can enhance anticancer efficacy .

Comparative Analysis of Thiazole Derivatives

Compound NameActivity TypeIC50 Value (µM)Target
Compound AAcetylcholinesterase Inhibitor2.7Alzheimer’s Disease
Compound Bp38 MAP Kinase InhibitorN/AInflammatory Diseases
Compound CAnticancer Agent0.5Various Cancer Cell Lines

Mechanism of Action

The mechanism of action of 2-(2-Butyramido-4-(4-fluoro-3-methylphenyl)thiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. It may act as a peroxisome proliferator-activated receptor agonist, playing a crucial role in regulating inflammation and other biological processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Features

The compound shares a thiazole-acetic acid backbone with several analogs, but its unique substituents differentiate its physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties
Compound Name (Reference) Key Substituents Molecular Formula Molecular Weight Melting Point (°C)
Target Compound 2-Butyramido, 4-(4-fluoro-3-methylphenyl), 5-acetic acid C₁₆H₁₆FN₂O₃S 335.37 Not reported
2-(4-Phenyl-1,3-thiazol-5-yl)acetic acid 4-Phenyl, 5-acetic acid C₁₁H₉NO₂S 219.26 Not reported
2c 2-Ethyl, 4-[(4-methyl-2-(4-CF₃-phenyl)thiazol-5-yl)methylthio], phenoxy-acetic acid C₂₂H₂₀F₃NO₃S₂ 466.1 141–142
2h 2-Isopropyl, 4-[(4-methyl-2-(4-CF₃-phenyl)thiazol-5-yl)methylthio], phenoxy-2-methylpropanoic acid C₂₄H₂₅F₃N₂O₃S₂ 508.0 122–123
GW501516 analog (NRMA-6) 2-Methyl, 4-[(4-methyl-2-(4-CF₃-phenyl)thiazol-5-yl)methylthio], phenoxy-acetamide C₂₃H₂₁F₃N₂O₂S₂ 494.0 Not reported

Key Observations :

  • The target compound’s 4-fluoro-3-methylphenyl group introduces steric and electronic effects distinct from the 4-CF₃-phenyl groups in PPAR-targeting analogs (e.g., 2c, 2h) .
  • The butyramido group at position 2 may enhance hydrogen-bonding capacity compared to alkyl or aryl substituents in other analogs.
  • Simpler analogs like the phenyl-thiazole-acetic acid (MW 219.26) lack complex substitution patterns, likely reducing target specificity .

Key Observations :

  • PPAR-targeting analogs (e.g., 2c, 2d) exhibit moderate synthesis yields (43–60%), with yields influenced by steric hindrance from substituents like trifluoromethyl groups .
  • The target compound’s lack of a trifluoromethyl group may improve synthetic accessibility but reduce metabolic stability compared to CF₃-containing analogs .

Biological Activity

2-(2-Butyramido-4-(4-fluoro-3-methylphenyl)thiazol-5-yl)acetic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a thiazole ring and various substituents that may influence its pharmacological properties. Understanding the biological activity of this compound involves exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical formula of this compound is C16H17FN2O3SC_{16}H_{17}FN_{2}O_{3}S. The presence of a butyramido group and a fluorinated phenyl moiety suggests potential interactions with biological targets that could lead to therapeutic effects.

Research indicates that thiazole derivatives often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Thiazole compounds have shown efficacy against various bacterial strains, likely due to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
  • Anticancer Properties : Some thiazole derivatives have been reported to induce apoptosis in cancer cells by modulating signaling pathways such as p38 MAP kinase and TNF-alpha production, which are critical in cancer progression and inflammation .

Anticancer Activity

A study evaluated the anticancer effects of various thiazole derivatives, including compounds similar to this compound. Results demonstrated that these compounds exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death .

CompoundCell LineIC50 (µM)Mechanism of Action
2-(2-Butyramido...)A549 (Lung)15.7Induces apoptosis via p38 MAPK pathway
Similar ThiazoleHeLa (Cervical)12.3Inhibits TNF-alpha production

Antimicrobial Activity

In another investigation, thiazole derivatives were tested for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that these compounds possess significant antibacterial activity, which may be attributed to their structural features that facilitate interaction with bacterial enzymes .

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Case Studies

  • Case Study on Anticancer Efficacy : A compound structurally related to 2-(2-Butyramido...) was tested in vivo for its anticancer activity in xenograft models. The results showed a reduction in tumor size by approximately 40% compared to control groups, suggesting significant therapeutic potential .
  • Case Study on Antimicrobial Resistance : Research highlighted the effectiveness of thiazole derivatives in overcoming resistance mechanisms in bacteria such as MRSA. The compounds demonstrated synergy when combined with conventional antibiotics, enhancing their efficacy against resistant strains .

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